Cas no 4425-67-6 (2-Amino-4,6-(1H,5H)-pyrimidinedione)

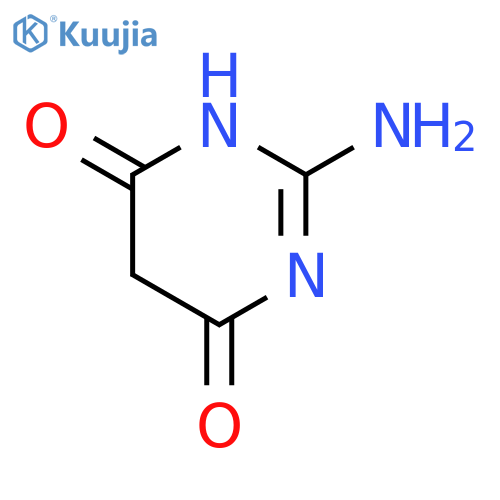

4425-67-6 structure

商品名:2-Amino-4,6-(1H,5H)-pyrimidinedione

CAS番号:4425-67-6

MF:C4H5N3O2

メガワット:127.101400136948

MDL:MFCD00210751

CID:840095

2-Amino-4,6-(1H,5H)-pyrimidinedione 化学的及び物理的性質

名前と識別子

-

- 2-Amino-4,6-(1H,5H)-pyrimidinedione

- 2-amino-1H-pyrimidine-4,6-dione

- 4,6(1H,5H)-Pyrimidinedione,2-amino-

- 2-Amino-1H-pyrimidin-4,6-dion

- 2-amino-4,6-dioxopyrimidine

- 2-amino-4,6-dioxypyridine

- 2-amino-4,6-dioxypyrimidine

- 2-Iminobarbituric acid

- Guanidine,malonyl

- Malonylguanidine

- 2-AMINO-4,6(1H,5H)-PYRIMIDINEDIONE

- 4,6(1H,5H)-Pyrimidinedione, 2-amino- (9CI)

- 2,3-Dihydro-2-iminopyrimidine-4,6(1H,5H)-dione

- 2-Amino-1,4,5,6-tetrahydropyrimidine-4,6-dione

- 2-Imino-2,3-dihydropyrimidine-4,6(1H,5H)-dione

- 2-amino-1H-pyrimidine-4,6-quinone

- 2-azanyl-1H-pyrimidine-4,6-dione

-

- MDL: MFCD00210751

- インチ: 1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H2,(H3,5,6,7,8,9)

- InChIKey: BTYNVOQLMBUUMS-UHFFFAOYSA-N

- ほほえんだ: C1(N)NC(=O)CC(=O)N=1

計算された属性

- せいみつぶんしりょう: 127.03800

じっけんとくせい

- 密度みつど: 1.84±0.1 g/cm3(Predicted)

- PSA: 84.55000

- LogP: -1.18770

- 酸性度係数(pKa): 8.07±0.20(Predicted)

2-Amino-4,6-(1H,5H)-pyrimidinedione セキュリティ情報

- ちょぞうじょうけん:2-8°C(protect from light)

2-Amino-4,6-(1H,5H)-pyrimidinedione 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-Amino-4,6-(1H,5H)-pyrimidinedione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD2757945-500g |

2-Amino-4,6-(1H,5H)-pyrimidinedione |

4425-67-6 | 95% | 500g |

RMB 336.80 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IO041-100g |

2-Amino-4,6-(1H,5H)-pyrimidinedione |

4425-67-6 | 95+% | 100g |

¥211.0 | 2023-04-08 | |

| Aaron | AR00K37R-500g |

2-amino-1,4,5,6-tetrahydropyrimidine-4,6-dione |

4425-67-6 | 95% | 500g |

$149.00 | 2023-12-15 | |

| 1PlusChem | 1P00K2ZF-500g |

2-amino-1,4,5,6-tetrahydropyrimidine-4,6-dione |

4425-67-6 | 95% | 500g |

$87.00 | 2024-05-02 | |

| eNovation Chemicals LLC | Y1055395-25g |

2-amino-1,4,5,6-tetrahydropyrimidine-4,6-dione |

4425-67-6 | 95+% | 25g |

$55 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1237467-1kg |

2-Aminopyrimidine-4,6(1H,5H)-dione |

4425-67-6 | 95% | 1kg |

¥1180.00 | 2024-05-13 | |

| eNovation Chemicals LLC | Y1055395-100g |

2-amino-1,4,5,6-tetrahydropyrimidine-4,6-dione |

4425-67-6 | 95+% | 100g |

$70 | 2025-02-28 | |

| Cooke Chemical | BD2757945-100g |

2-Amino-4,6-(1H,5H)-pyrimidinedione |

4425-67-6 | 95% | 100g |

RMB 99.20 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1055395-1000g |

2-amino-1,4,5,6-tetrahydropyrimidine-4,6-dione |

4425-67-6 | 95+% | 1000g |

$165 | 2023-09-04 | |

| 1PlusChem | 1P00K2ZF-100g |

2-amino-1,4,5,6-tetrahydropyrimidine-4,6-dione |

4425-67-6 | 95% | 100g |

$40.00 | 2024-05-02 |

2-Amino-4,6-(1H,5H)-pyrimidinedione 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

4425-67-6 (2-Amino-4,6-(1H,5H)-pyrimidinedione) 関連製品

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量